molecular formula C11H12N4O2 B2564685 ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 1018057-24-3

ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No. B2564685
CAS RN: 1018057-24-3
M. Wt: 232.243
InChI Key: DPLNPVJABPTLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Ethyl 2-pyridineacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-pyridineacetate, a similar compound, include a refractive index of 1.497, a boiling point of 70 °C at 0.05 mmHg, and a density of 1.084 g/mL at 25 °C .

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks

A study conducted by Hu et al. (2016) synthesized isomeric compounds related to ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate, which served as multi-dentate ligands for the formation of novel coordination polymers with transition metals. This work resulted in unique three-dimensional structures with potential applications in material science and catalysis. Specifically, a tetranuclear Zn(II) based cluster-organic framework exhibited a diamond structure, highlighting the versatility of these compounds in constructing intricate molecular architectures Bin Hu, Yuehui Wang, Huifen Qian, Yuxin Peng, Wei Huang, 2016, Polyhedron.

Synthesis of Schiff Bases and Anticancer Agents

In another aspect of research, Mobinikhaledi et al. (2010) and Nagender et al. (2016) explored the synthesis of novel Schiff bases and azole functionalized derivatives starting from compounds structurally related to this compound. These studies are foundational for developing potential anticancer agents, showcasing the bioactive potential of such derivatives. The creation of 1,2,4 triazole derivatives, in particular, was highlighted for showing promising anticancer activity, marking these compounds as valuable leads in medicinal chemistry A. Mobinikhaledi, N. Foroughifar, Mansooreh Khanpour, S. Ebrahimi, 2010, European Journal of Chemistry; P. Nagender, R. Naresh Kumar, G. Malla Reddy, D. Krishna Swaroop, Y. Poornachandra, C. Ganesh Kumar, B. Narsaiah, 2016, Bioorganic & medicinal chemistry letters.

Synthesis of Heterocyclic Derivatives

Further expanding on the chemical versatility, Mohamed (2021) demonstrated the efficient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, employing a process that could potentially open new pathways for the synthesis of pharmaceuticals and materials based on similar molecular frameworks. This work emphasizes the synthetic flexibility and the wide range of possible modifications that these compounds can undergo, which could be crucial for designing new drugs or materials H. M. Mohamed, 2021, Current Advances in Chemistry and Biochemistry.

Luminescent Materials

Gusev et al. (2011) explored the synthesis of new Zn complexes based on derivatives of 1,2,4-triazoles, including this compound, to develop luminescent materials. This research highlights the potential of these compounds in creating materials with specific optical properties, which could have applications in sensors, displays, or lighting technologies A. Gusev, V. Shul’gin, Oleg V. Konnic, S. Meshkova, G. G. Aleksandrov, M. Kiskin, I. Eremenko, W. Linert, 2011, Inorganica Chimica Acta.

Safety and Hazards

Ethyl 2-pyridineacetate, a similar compound, has been classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

ethyl 2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNPVJABPTLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.